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Compound of Interest

Compound Name: Cyclohexadecane

Cat. No.: B1619725 Get Quote

Application Notes and Protocols: Cyclohexadecane
as a Model Compound
Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexadecane (C₁₆H₃₂) is a large, saturated cyclic hydrocarbon, often

referred to as a macrocycle.[1][2] Due to its simple, non-functionalized structure, it serves as an

excellent model compound for studying the fundamental physical and chemical properties of

large cyclic molecules.[2] Its conformational flexibility, devoid of the complexities introduced by

functional groups or heteroatoms, allows researchers to isolate and understand the principles

governing macrocyclic behavior, such as conformational dynamics, phase transitions, and

intermolecular interactions.[3][4] These foundational insights are critical in fields like drug

development, where many therapeutic molecules are macrocyclic, and understanding their

conformational preferences is key to predicting their binding affinity and permeability.[5][6]

Physicochemical and Thermodynamic Properties
The properties of cyclohexadecane are well-characterized, making it a reliable reference

standard in various experimental setups.[2] Quantitative data is summarized below.
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Property Value Reference(s)

Identifiers

CAS Number 295-65-8 [1][2][7]

Molecular Formula C₁₆H₃₂ [1][7]

Molecular Weight 224.42 g/mol [1][7][8]

IUPAC Name cyclohexadecane [7]

SMILES C1CCCCCCCCCCCCCCC1 [2][7]

Physical Properties

Appearance
Colorless, odorless solid at

room temperature
[2]

Melting Point 60-62.1 °C (333.15-335.25 K) [1][4][9]

Boiling Point (estimate) 300.85 °C (574.0 K) [1]

Density (estimate) 0.7954 g/cm³ [1]

Solubility

Insoluble in water; soluble in

organic solvents (e.g.,

benzene, chloroform, ethanol,

ether)

[1][2]

Thermodynamic Data

Enthalpy of Fusion 4.18 kJ/mol [4]

Vapor Pressure @ 25°C 0.000664 mmHg [1]

Application Note 1: Conformational Analysis of
Macrocycles
Cyclohexadecane is an ideal model for studying the complex conformational landscape of

macrocycles. Large rings lack the rigidity of smaller rings like cyclohexane and can adopt

numerous low-energy conformations.[10][11] Understanding this behavior is crucial for

designing macrocyclic drugs with specific 3D shapes for target binding. Computational
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methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring

these conformational spaces.[3][5]

Protocol: Conformational Sampling using Molecular
Dynamics (MD)
This protocol outlines a general workflow for performing an MD simulation to analyze the

conformational preferences of cyclohexadecane.

1. Initial Structure Preparation: a. Obtain or build a 3D structure of cyclohexadecane using

molecular modeling software (e.g., Avogadro, ChemDraw).[12] b. Perform an initial geometry

optimization using a suitable force field (e.g., Universal Force Field - UFF, General Amber

Force Field - GAFF).[12]

2. System Setup for Simulation: a. (Optional) Place the optimized cyclohexadecane molecule

in a simulation box. b. Solvate the box with a chosen solvent model if studying solvent effects

(e.g., chloroform for apolar environments, water for polar environments). For fundamental

analysis, a vacuum simulation can be performed.[5] c. Select a force field appropriate for

hydrocarbons (e.g., OPLS, CHARMM, AMBER).

3. Energy Minimization: a. Perform energy minimization of the entire system to remove any

steric clashes or unfavorable geometries introduced during the setup.

4. Equilibration: a. Gradually heat the system to the desired simulation temperature (e.g., 450 K

to enhance sampling of different conformers) under constant volume (NVT ensemble).[3] b.

Switch to a constant pressure ensemble (NPT) to equilibrate the system's density.

5. Production Simulation: a. Run the main MD simulation for a long duration (e.g., 10-100

nanoseconds) to adequately sample the conformational space.[3] b. Save the coordinates of

the molecule at regular intervals (e.g., every 10-100 picoseconds) to create a trajectory file.

6. Analysis: a. Analyze the trajectory to identify different conformational families using clustering

algorithms based on Root Mean Square Deviation (RMSD). b. Calculate properties such as

dihedral angle distributions and radius of gyration to characterize the flexibility and shape of the

ring. c. Determine the relative populations of different conformers to understand the equilibrium

statistics.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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